![molecular formula C11H17NO2 B13933568 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- CAS No. 63618-05-3](/img/structure/B13933568.png)
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[310]hexane-1-carboxylic acid, 3-cyclopentyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound .
Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes. This approach allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation method suggests its potential for industrial applications. The use of readily available starting materials and the high efficiency of the reaction make it a promising candidate for large-scale production.
化学反応の分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of new materials with unique properties.
作用機序
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its functional groups and the specific biological context. The bicyclic structure allows it to fit into enzyme active sites, potentially blocking or modifying enzyme activity .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester: This compound has a similar bicyclic structure but with different substituents, leading to variations in reactivity and applications.
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The cyclopentyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
63618-05-3 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
3-cyclopentyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-10(14)11-5-8(11)6-12(7-11)9-3-1-2-4-9/h8-9H,1-7H2,(H,13,14) |
InChIキー |
LRZMTQXRQCBWMH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2CC3CC3(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


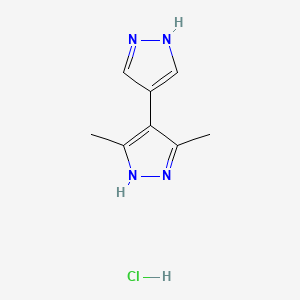

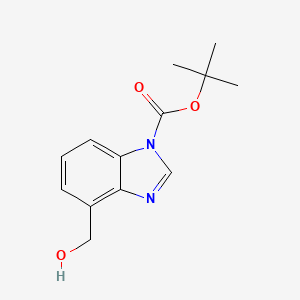

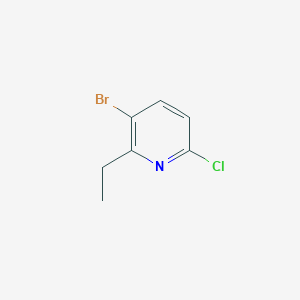
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)

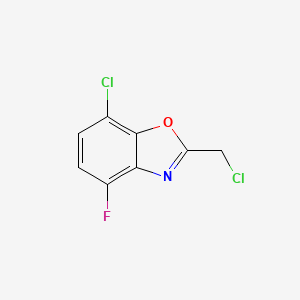
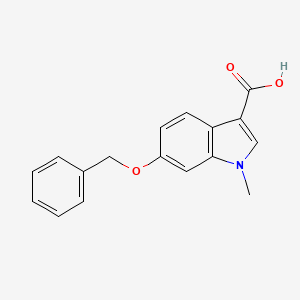

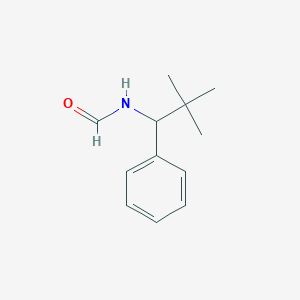

![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
